(1-Phenoxypropan-2-yl)hydrazin-dihydrochlorid

Übersicht

Beschreibung

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride, also known as PPH2, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. PPH2 is commonly used as a reagent for synthesizing various compounds, and its biochemical and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

(1-Phenoxypropan-2-yl)hydrazin-dihydrochlorid: wurde auf seine potenziellen pharmakologischen Aktivitäten untersucht. Hydrazid-Hydrazon-Derivate, zu denen diese Verbindung gehört, sind dafür bekannt, eine Reihe pharmakologischer Aktivitäten wie antituberkuläre, antiproliferative und antitumorale Aktivitäten aufzuweisen . Diese Verbindungen wurden mit verschiedenen heterocyclischen Einheiten synthetisiert und sowohl in vitro als auch in vivo auf ihre biologischen Aktivitäten getestet.

Industrielle Anwendungen

In der Industrie werden Derivate dieser Verbindung zur Synthese verschiedener Chemikalien verwendet. Ihre chemischen Eigenschaften wie das Molekulargewicht und die Strukturformel sind gut dokumentiert, was ihre Verwendung in industriellen chemischen Prozessen erleichtert .

Landwirtschaftliche Anwendungen

Die Derivate von This compound wurden für den Einsatz in der Landwirtschaft, insbesondere als Nanopestizide, untersucht. Diese Nanoformulierungen haben sich bei der Bekämpfung von polyphagen Schädlingen als vielversprechend erwiesen und wurden auf ihr insektenwachstumsregulierendes Potenzial gegen verschiedene Insektenarten untersucht .

Umweltanwendungen

Hydrazinreagenzien, einschließlich Derivaten von This compound, wurden als Derivatisierungsmittel in der Umweltanalytik eingesetzt. Sie sind entscheidend für die Bestimmung von Aldehyden und Ketonen in Umweltproben und bieten eine Methode zur Analyse reaktiver Substanzen, die während der Probenahme oder Analyse zerfallen können .

Studien zur biologischen Aktivität

Die biologische Aktivität von Hydrazinderivaten ist ein wichtiges Forschungsgebiet. Diese Verbindungen, einschließlich This compound, haben sich als antimikrobiell gegen eine Vielzahl von Bakterien- und Pilzarten erwiesen. Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Mittel .

Chemische Eigenschaftsanalyse

Die chemischen Eigenschaften von This compound sind für ihre Anwendung in verschiedenen Bereichen unerlässlich. Ihr Molekulargewicht, ihre Lagertemperatur, ihre physikalische Form und ihre Sicherheitsinformationen sind gut dokumentiert, was für die Handhabung und Anwendung in Forschungs- und Industrieumgebungen entscheidend ist .

Wirkmechanismus

Target of Action

The primary target of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride is the 5HT transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride binds to the 5HT transporter and inhibits serotonin reuptake . This inhibition leads to an increase in serotonin levels in the synaptic cleft, enhancing the neurotransmitter’s effects .

Biochemical Pathways

The compound affects the serotonin reuptake pathway . By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft. This compound also blocks the production of prostaglandins , lipid compounds with diverse hormone-like effects, such as regulating inflammation.

Pharmacokinetics

As a prodrug, it is likely metabolized by esterases to phenoxypropanolamine , which is an analog of the drug aminopyrine.

Result of Action

The result of the action of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride is an increase in serotonin levels in the synaptic cleft . This can lead to enhanced feelings of well-being and happiness. Additionally, by blocking the production of prostaglandins, it may have anti-inflammatory properties .

Biochemische Analyse

Biochemical Properties

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity. Additionally, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can interact with proteins and other biomolecules, potentially affecting their function and stability .

Cellular Effects

The effects of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can induce changes in gene expression by interacting with DNA-binding proteins and influencing chromatin structure. These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Phenoxypropan-2-yl)hydrazine dihydrochloride remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence metabolite levels by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For instance, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride may localize to the nucleus, where it interacts with DNA and regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Eigenschaften

IUPAC Name |

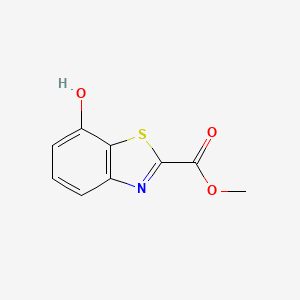

1-phenoxypropan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-8(11-10)7-12-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICESXWSYSZBABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-13-0 | |

| Record name | Fenoxypropazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803608130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOXYPROPAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3R5MM953N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)

![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)